![molecular formula C17H26N2O3 B267617 N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea
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Overview
Description
N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea, also known as CEU, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of urea derivatives, which have been widely studied for their various biological activities. CEU has been reported to possess potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of novel therapeutic agents.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea is not fully understood, but it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, which play a crucial role in the development of inflammation and pain. By inhibiting these enzymes, N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea can reduce the production of these mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. These effects are believed to be mediated through the inhibition of COX-2 and LOX enzymes, as mentioned earlier. Additionally, N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea has been reported to exhibit antioxidant and neuroprotective properties, further expanding its potential applications in the field of medicine.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea has been extensively studied for its various biological activities, making it a well-characterized compound. However, one of the main limitations of N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea is its poor solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea. One possible avenue is the development of novel therapeutic agents based on N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea for the treatment of various inflammatory and pain-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea and its potential applications in the field of medicine. Finally, there is a need for the development of more efficient methods for the synthesis of N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea, which could further facilitate its use in scientific research.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea involves the reaction of cyclohexylisocyanate with 2-(2-ethoxyethoxy)aniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The synthesis of N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea is relatively simple and can be carried out using standard laboratory equipment, making it easily accessible for researchers.
Scientific Research Applications
N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea has been extensively studied for its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. These properties make it a promising candidate for the development of novel therapeutic agents for the treatment of various inflammatory and pain-related disorders. N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea has also been reported to exhibit antitumor and antiviral activities, further expanding its potential applications in the field of medicine.
properties
Product Name |
N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(2-ethoxyethoxy)phenyl]urea |
InChI |
InChI=1S/C17H26N2O3/c1-2-21-12-13-22-16-11-7-6-10-15(16)19-17(20)18-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H2,18,19,20) |
InChI Key |
CRLMXOLQRPEKTF-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1NC(=O)NC2CCCCC2 |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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